molecular formula C19H21N5O4 B2689373 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-70-2

2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2689373
CAS No.: 878423-70-2
M. Wt: 383.408
InChI Key: FHJXQARJROYQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,7-Dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a complex purine-pyrimidine hybrid compound offered for research purposes. Its unique fused bicyclic core structure, which includes a 1,7-dimethyl modification, a 4-methylphenyl substituent at position 9, and an acetic acid moiety, suggests potential for distinct electronic and steric properties compared to simpler pyrimidine analogs . The presence of the acetic acid functional group may enhance aqueous solubility, potentially improving bioavailability for in vitro assays . Based on studies conducted on a closely related structural analog, this class of compounds has demonstrated significant potential across multiple fields of medicinal chemistry . Research on the analogous compound indicates possible biological activities, including antiviral properties through the inhibition of viral replication, potentially by interfering with nucleic acid synthesis . Anti-inflammatory effects have also been observed in vitro, characterized by the reduction of pro-inflammatory cytokines like TNF-α and IL-6 and modulation of the NF-κB pathway . Furthermore, the purine-like scaffold suggests potential anticancer activity, with studies on similar compounds showing induction of apoptosis and disruption of cell cycle progression in various cancer cell lines . There is also growing interest in the neuroprotective effects of such compounds, which may protect neurons from oxidative stress, a key factor in neurodegenerative diseases . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-11-4-6-13(7-5-11)22-8-12(2)9-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h4-7,12H,8-10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJXQARJROYQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethyl and methylphenyl groups through alkylation reactions. The final step involves the acylation of the purine derivative to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the purine core, converting them into hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound enhances cellular antioxidant defenses by modulating oxidative stress pathways. It may influence the Nrf2 signaling pathway, which is crucial for the expression of antioxidant proteins.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. Studies have shown its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha through the suppression of NF-kB signaling pathways.

Antitumor Properties

Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Study TypeFindings
Cytotoxicity AssayDemonstrated significant dose-dependent cytotoxicity against cancer cell lines (e.g., NCI-H196) with minimal effects on normal cells.
Inflammation ModelInhibitory effects on IL-6 and TNF-alpha production in LPS-induced inflammation models were observed.
Oxidative StressEnhanced expression of antioxidant enzymes was noted in treated cells compared to controls.

In Vitro Studies

Various assays have been conducted to assess the compound's impact on cell viability and proliferation. For instance, one study reported a reduction in viability of lung cancer cells with IC50 values indicating effective concentrations for therapeutic use.

In Vivo Models

Animal studies have shown promise in using this compound for reducing tumor growth and inflammation in models of cancer cachexia and acute lung injury.

Mechanism of Action

The mechanism of action of 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. These interactions lead to various biological effects, which are the basis for its potential therapeutic applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Position 9 Substituent Functional Group Molecular Weight (Da) Key Properties Reference
Target Compound Purino[7,8-a]pyrimidine 4-Methylphenyl Acetic acid ~428 (calculated) Moderate lipophilicity
878736-37-9 Pyrimido[2,1-f]purine Cyclohexyl Acetic acid ~434 (RN data) Enhanced metabolic stability
EP 4 374 877 A2 (Example 50) Diazaspiro[4.5]decene Trifluoromethyl-phenyl Carboxamide 658 (LCMS) High stability, low solubility
Diethyl 8-cyano-... (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl Ester 568 (HRMS) Low solubility, high m.p.

Research Findings

  • Synthesis : The target compound’s synthesis likely mirrors methods for cyclohexyl analogs (), involving condensation of pyrimidine precursors with substituted aldehydes or ketones. Yields for similar reactions range from 51% () to higher efficiencies in automated pipelines () .
  • Analytical Data : LCMS (m/z 658 [M+H]+) and HPLC (retention time 1.57 minutes) in highlight standard characterization techniques. The target compound would require similar validation .
  • Stability : Trifluoromethyl groups (–5) confer resistance to oxidative metabolism, whereas the target’s methyl groups may necessitate prodrug strategies for sustained activity .

Biological Activity

The compound 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a purine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C19H22N6O3
  • Molecular Weight : 382.42 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a complex purine structure with various functional groups that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

Anticancer Activity

Studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. This is particularly relevant in the context of targeted therapies for various cancers.
  • Case Studies :
    • A study demonstrated that similar purine derivatives led to apoptosis in cancer cell lines by activating caspase pathways and inducing cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties:

  • Inflammation Pathways : It may modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
  • Research Findings :
    • In vitro studies have shown that related compounds can decrease the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting a role in managing inflammatory diseases .

Neuroprotective Effects

Neuroprotection is another promising area for this compound:

  • Oxidative Stress Reduction : The compound may enhance the expression of antioxidant enzymes and reduce oxidative stress in neuronal cells.
  • Studies Highlighting Neuroprotection :
    • Research indicates that purine analogs can protect against neurodegenerative conditions by inhibiting apoptosis and promoting neuronal survival in models of Alzheimer's disease .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of kinases
Anti-inflammatoryModulation of NF-kB and MAPK
NeuroprotectionReduction of oxidative stress

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